1-Cyclopropyloxy-3-fluorosulfonyloxybenzene
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Overview
Description
1-Cyclopropyloxy-3-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyclopropyloxy group and a fluorosulfonyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyloxy-3-fluorosulfonyloxybenzene typically involves the nucleophilic aromatic substitution (SNAr) reaction of fluoroaromatic compounds with cyclopropanol. This reaction is carried out under relatively mild conditions, using cesium carbonate (Cs2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is conducted at 75°C for approximately 6 hours, yielding the desired product with a high yield of up to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyloxy-3-fluorosulfonyloxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyloxy group, which is a good leaving group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base (e.g., Cs2CO3) and a polar aprotic solvent (e.g., DMF).
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions would yield products where the nucleophile has replaced the fluorosulfonyloxy group.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Its unique chemical structure may allow it to interact with biological molecules in specific ways, making it a useful tool in biochemical studies.
Industry: The compound may find use in industrial processes, particularly in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyloxy-3-fluorosulfonyloxybenzene would depend on its specific interactions with molecular targets. The presence of the cyclopropyloxy and fluorosulfonyloxy groups may allow the compound to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyloxy-2-nitrobenzene: This compound is similar in structure but contains a nitro group instead of a fluorosulfonyloxy group.
1-Cyclopropyloxy-4-fluorobenzene: This compound has a fluorine atom instead of a fluorosulfonyloxy group.
Uniqueness
1-Cyclopropyloxy-3-fluorosulfonyloxybenzene is unique due to the presence of both the cyclopropyloxy and fluorosulfonyloxy groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclopropyloxy-3-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-9-3-1-2-8(6-9)13-7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKMBIRRNOTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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